N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide
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Overview
Description
N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a sulfanyl linkage, and a nitrobenzenecarboxamide moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzyl chloride with a thiol compound to form the sulfanyl intermediate. This intermediate is then reacted with 2-methylpropylamine to introduce the amine group. Finally, the nitrobenzenecarboxamide moiety is introduced through a coupling reaction with 3-nitrobenzoic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-methoxybenzenecarboxamide: Similar structure but with a methoxy group instead of a nitro group.
N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitropyridin-2-amine: Similar structure but with a pyridine ring instead of a benzene ring.
Uniqueness
N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-18(2,25-11-13-6-8-15(19)9-7-13)12-20-17(22)14-4-3-5-16(10-14)21(23)24/h3-10H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXZLWHXYHTMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])SCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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